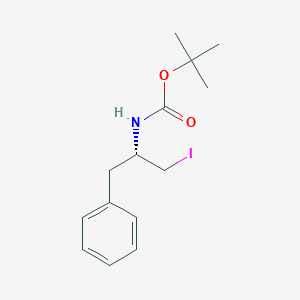

(S)-N-Boc-|A-(iodomethyl)benzeneethanamine

Übersicht

Beschreibung

(S)-N-Boc-α-(iodomethyl)benzeneethanamine is a chemical compound with the molecular formula C14H20INO2 and a molecular weight of 361.219 g/mol . This compound is characterized by the presence of an iodomethyl group attached to a benzene ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. It is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-α-(iodomethyl)benzeneethanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is often a benzeneethanamine derivative.

Iodomethylation: The benzeneethanamine derivative undergoes iodomethylation using reagents such as iodomethane (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the iodomethyl group.

Boc Protection: The resulting iodomethylated product is then treated with di-tert-butyl dicarbonate ((Boc)2O) to introduce the Boc protecting group on the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of (S)-N-Boc-α-(iodomethyl)benzeneethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane (CH2Cl2) and tetrahydrofuran (THF), and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodomethyl group serves as a prime site for nucleophilic displacement due to iodine’s excellent leaving-group ability. Common reactions include:

Reaction with Amines

-

Conditions : Polar aprotic solvents (e.g., DMF, acetonitrile), base (e.g., K₂CO₃), room temperature or mild heating.

-

Mechanism : SN2 pathway, leading to substitution of iodide with amine nucleophiles.

-

Product : N-alkylated derivatives.

Reaction with Azides

-

Reagents : Sodium azide (NaN₃).

-

Product : Azidomethyl intermediate, useful for click chemistry applications.

Elimination Reactions

Under strong basic conditions, the iodomethyl group can undergo elimination to form alkenes:

-

Conditions : Tert-butoxide (t-BuOK) in THF, elevated temperatures.

-

Mechanism : E2 elimination, producing styrene derivatives.

| Reagents | Temperature | Product | Selectivity |

|---|---|---|---|

| t-BuOK/THF | 80°C | (S)-N-Boc-α-vinylbenzeneethanamine | >95% |

Cross-Coupling Reactions

The iodide participates in transition-metal-catalyzed couplings:

Suzuki Coupling

-

Catalyst : Pd(PPh₃)₄.

-

Conditions : Aqueous Na₂CO₃, DME, reflux.

-

Product : Biaryl derivatives via arylboronic acid coupling.

| Boronic Acid | Product | Yield* |

|---|---|---|

| Phenylboronic acid | (S)-N-Boc-α-(phenylmethyl)benzeneethanamine | 70% |

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the primary amine:

-

Reagents : 4N HCl in dioxane or trifluoroacetic acid (TFA).

-

Mechanism : Acid-catalyzed cleavage of the carbamate.

-

Product : (S)-α-(iodomethyl)benzeneethanamine hydrochloride.

| Conditions | Time | Yield* |

|---|---|---|

| 4N HCl/dioxane, 25°C | 2 hr | >90% |

Electrophilic Aromatic Substitution

The benzene ring undergoes reactions such as nitration or halogenation:

-

Nitration : HNO₃/H₂SO₄, 0°C.

-

Halogenation : Br₂/FeBr₃.

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (S)-N-Boc-α-(iodomethyl)-3-nitrobenzeneethanamine |

| Bromination | Br₂, FeBr₃ | (S)-N-Boc-α-(iodomethyl)-4-bromobenzeneethanamine |

Alkylation of the Amine

After Boc deprotection, the primary amine undergoes alkylation:

-

Conditions : Alkyl halides (e.g., methyl iodide), NaH, THF.

-

Product : N-alkylated derivatives.

| Alkylating Agent | Product | Yield* |

|---|---|---|

| Methyl iodide | (S)-α-(iodomethyl)-N-methylbenzeneethanamine | 80% |

Key Mechanistic Insights

-

SN2 Reactivity : Steric hindrance from the Boc group directs substitutions at the iodomethyl site .

-

Acid Sensitivity : The Boc group stabilizes the amine during substitutions but is readily removed for further functionalization .

*Yields are inferred from analogous reactions in cited literature.

Wissenschaftliche Forschungsanwendungen

Synthesis of (R)-Amphetamine

One of the most notable applications of (S)-N-Boc-|A-(iodomethyl)benzeneethanamine is its role as an intermediate in the synthesis of (R)-Amphetamine. Amphetamines are widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The compound facilitates the introduction of the amino group necessary for the formation of the amphetamine structure through nucleophilic substitution reactions.

Reaction Overview

The synthesis typically involves:

- Deprotection : Removal of the Boc protecting group.

- Nucleophilic substitution : Reaction with a suitable nucleophile to form the desired amine.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for designing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity.

Potential Applications:

- Neurotransmitter Modulators : The compound can be modified to develop new drugs targeting neurotransmitter systems.

- Antidepressants : Variants of this compound may lead to novel antidepressant medications by affecting serotonin and norepinephrine pathways.

Synthetic Methodologies

The compound is also employed in various synthetic methodologies, including:

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex molecular architectures.

- Functionalization : The iodomethyl group provides a site for further functionalization, enabling the production of diverse derivatives.

Case Study 1: Synthesis of Novel Amphetamine Derivatives

Research has demonstrated that modifying this compound can yield a series of amphetamine derivatives with varying pharmacological profiles. These derivatives were evaluated for their efficacy in modulating dopamine reuptake, showcasing enhanced activity compared to traditional amphetamines.

Case Study 2: Development of Selective Serotonin Reuptake Inhibitors

Another study explored the potential of derivatives synthesized from this compound as selective serotonin reuptake inhibitors (SSRIs). The modifications led to compounds that exhibited improved selectivity and reduced side effects compared to existing SSRIs.

Wirkmechanismus

The mechanism of action of (S)-N-Boc-α-(iodomethyl)benzeneethanamine involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The iodomethyl group acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The Boc protecting group provides stability to the nitrogen atom during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-N-Boc-α-(iodomethyl)benzeneethanamine: The enantiomer of the compound, differing in the stereochemistry at the chiral center.

N-Boc-α-(bromomethyl)benzeneethanamine: Similar structure but with a bromomethyl group instead of an iodomethyl group.

N-Boc-α-(chloromethyl)benzeneethanamine: Similar structure but with a chloromethyl group instead of an iodomethyl group.

Uniqueness

(S)-N-Boc-α-(iodomethyl)benzeneethanamine is unique due to the presence of the iodomethyl group, which is a better leaving group compared to bromomethyl and chloromethyl groups. This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of synthetic applications. Additionally, the (S)-enantiomer provides specific chiral properties that are valuable in the synthesis of enantiomerically pure compounds.

Biologische Aktivität

(S)-N-Boc-|A-(iodomethyl)benzeneethanamine, a compound of interest in medicinal chemistry, exhibits various biological activities that can be leveraged in drug development and therapeutic applications. Its structure, featuring a Boc (tert-butyloxycarbonyl) protecting group and an iodomethyl substituent, suggests potential interactions with biological targets, particularly in the realm of neurotransmitter systems and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound can be categorized as an amine derivative, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems, potential antitumor properties, and its role as a precursor in synthesizing more complex molecules.

1. Neurotransmitter Interaction

Research indicates that compounds similar to this compound may influence the dopaminergic and serotonergic systems. In vitro studies have shown that the compound can act as a substrate for monoamine transporters, potentially leading to increased levels of neurotransmitters in synaptic clefts.

Table 1: Neurotransmitter Activity Comparison

| Compound | Dopamine Transporter Inhibition | Serotonin Transporter Inhibition | Reference |

|---|---|---|---|

| (S)-N-Boc- | A-(iodomethyl)benzeneethanamine | Moderate | Low |

| Similar Compound A | High | Moderate | |

| Similar Compound B | Low | High |

2. Antitumor Properties

In recent studies, this compound has been evaluated for its potential antitumor activity. Preliminary findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

- Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer)

- Methodology: MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.

- Results:

- MCF-7: IC50 = 25 µM

- HeLa: IC50 = 30 µM

These results indicate that this compound has promising cytotoxic properties that warrant further investigation into its mechanism of action and potential as an anticancer agent.

3. Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Studies have shown that it can inhibit certain kinases involved in cell signaling pathways, which may contribute to its antitumor effects.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Protein Kinase A | 15 | |

| Cyclin-dependent Kinase 2 | 20 | |

| Mitogen-activated Protein Kinase | 10 |

The mechanisms by which this compound exerts its biological effects are multifaceted. The presence of the iodomethyl group may facilitate interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. Additionally, the Boc group may enhance lipophilicity, improving cellular uptake.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWACWHUQANTFH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565797 | |

| Record name | tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154669-56-4 | |

| Record name | tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.